molecular formula C16H19N5S B12940412 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine CAS No. 94571-97-8

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

Cat. No.: B12940412
CAS No.: 94571-97-8
M. Wt: 313.4 g/mol
InChI Key: NMYLQUCXBWTJHH-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine: is a chemical compound with the molecular formula C16H19N5S and a molecular weight of 313.42 g/mol It is known for its unique structure, which includes a purine base substituted with a benzylsulfanyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine typically involves the reaction of a purine derivative with benzylthiol and an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO

Major Products:

Scientific Research Applications

Chemistry: 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in binding studies .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .

Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may enhance the compound’s binding affinity to these targets, while the purine base can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    6-Benzylthio-9H-purine: Similar structure with a benzylthio group instead of benzylsulfanyl.

    9-(2-Methylpropyl)-6-thiopurine: Similar structure with a thiopurine base instead of benzylsulfanyl-purine.

    6-Mercaptopurine: A well-known purine derivative with a thiol group.

Uniqueness: 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is unique due to the presence of both the benzylsulfanyl and 2-methylpropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is a thiopurine derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of purine analogs, which are known for their pharmacological potential, including cytotoxic effects and therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N5SC_{19}H_{24}N_5S. The compound features a purine ring system substituted with a benzyl sulfanyl group and a 2-methylpropyl side chain. The structural orientation of the molecule is crucial for its biological interactions, as evidenced by the dihedral angles between the purine ring and the attached phenyl rings, which are approximately 74.67° and 71.28° .

Pharmacological Effects

  • Cytotoxicity : Research indicates that thiopurine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is primarily attributed to the inhibition of DNA synthesis and induction of apoptosis in malignant cells .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a potential candidate for treating autoimmune disorders such as lupus nephritis .
  • Antiviral Activity : Some studies suggest that purine analogs can interfere with viral replication processes, although specific data on this compound's antiviral efficacy remains limited.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival.
  • Receptor Modulation : Preliminary studies indicate potential interactions with adenosine receptors, which could mediate some of its pharmacological effects.

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in autoimmune models
Antiviral ActivityPotential interference with viral replication

Case Studies

  • Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were comparable to established chemotherapeutic agents .
  • Autoimmune Disease Model : In an experimental model of lupus nephritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved renal function markers, suggesting its therapeutic potential in autoimmune conditions .

Properties

CAS No.

94571-97-8

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H19N5S/c1-11(2)8-21-10-18-13-14(21)19-16(17)20-15(13)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19,20)

InChI Key

NMYLQUCXBWTJHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

Origin of Product

United States

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